methanone](/img/structure/B3928993.png)
[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone
Overview
Description
4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a 3,4,5-trimethoxyphenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 2-chloro-4-nitrophenyl and 3,4,5-trimethoxyphenylmethanone groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and methoxylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can result in various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its ability to interact with various molecular targets makes it a valuable tool in drug discovery and development.
Industry
In the industrial sector, 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone include other piperazine derivatives and compounds with similar functional groups, such as:
Dichloroaniline: An aniline derivative with two chlorine atoms.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
What sets 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O6/c1-28-17-10-13(11-18(29-2)19(17)30-3)20(25)23-8-6-22(7-9-23)16-5-4-14(24(26)27)12-15(16)21/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANCVGBKRBXYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


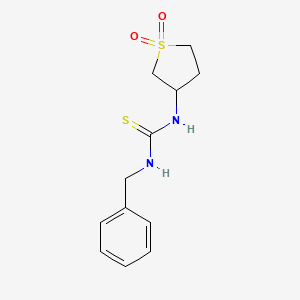
![2-bromo-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3928915.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylsulfanylpropanamide](/img/structure/B3928925.png)
![11-(4-fluoro-3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928938.png)
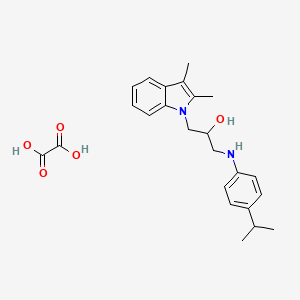
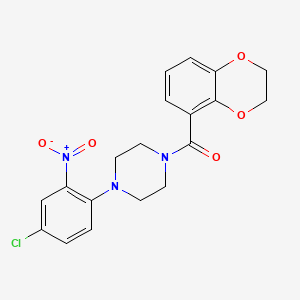
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-2-phenoxyacetamide](/img/structure/B3928952.png)
![1-(4-ethoxyphenyl)-3-{[2-(4-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B3928954.png)
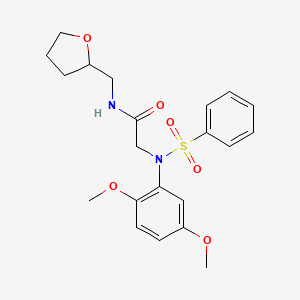
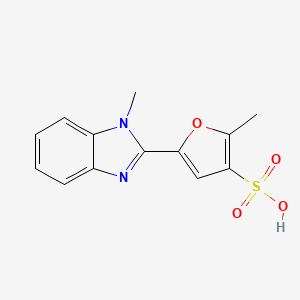
![N-bicyclo[2.2.1]hept-2-yl-2-(phenylthio)acetamide](/img/structure/B3928979.png)
![2-chloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3928990.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]-3-methoxybenzamide](/img/structure/B3929008.png)
![1-(Diphenylmethyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B3929014.png)
